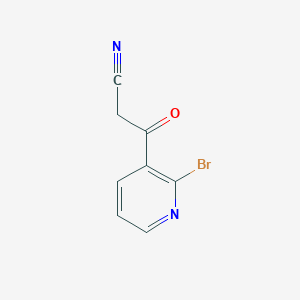

2-Bromo-beta-oxo-3-pyridinepropanenitrile

CAS No.: 887593-99-9

Cat. No.: VC3278953

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887593-99-9 |

|---|---|

| Molecular Formula | C8H5BrN2O |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 3-(2-bromopyridin-3-yl)-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C8H5BrN2O/c9-8-6(2-1-5-11-8)7(12)3-4-10/h1-2,5H,3H2 |

| Standard InChI Key | CPEWMXIVGMLEAQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)Br)C(=O)CC#N |

| Canonical SMILES | C1=CC(=C(N=C1)Br)C(=O)CC#N |

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-beta-oxo-3-pyridinepropanenitrile is a brominated pyridine derivative containing both a nitrile group and a beta-oxo functionality. The compound is characterized by its unique molecular structure comprising a pyridine ring with a bromine atom at the 2-position and a 3-oxopropanenitrile side chain at the 3-position. This structural arrangement contributes to its distinct chemical properties and reactivity patterns. The compound is registered with CAS number 887593-99-9 and possesses the molecular formula C₈H₅BrN₂O .

The structural features of this compound include a pyridine nitrogen that acts as a weak base, a bromine substituent that serves as a potential leaving group in various chemical transformations, and a beta-oxo functionality that introduces electrophilic properties. The nitrile group, a polar functional group, contributes to the compound's reactivity profile and potential for further transformations. These functional groups in combination create a molecule with multiple reaction sites that can be exploited in organic synthesis.

Molecular Structure and Identification

The compound's identity is confirmed through various chemical descriptors as outlined in Table 1.

Table 1: Chemical Identity Information for 2-Bromo-beta-oxo-3-pyridinepropanenitrile

| Parameter | Value |

|---|---|

| CAS Registry Number | 887593-99-9 |

| Systematic Name | 3-(2-bromopyridin-3-yl)-3-oxopropanenitrile |

| Molecular Formula | C₈H₅BrN₂O |

| Exact Mass | 223.95900 Da |

| Molecular Weight | 225.04200 g/mol |

The compound contains a brominated pyridine ring with a β-ketonitrile side chain, which combines several reactive functional groups that can participate in various chemical transformations .

Physical Properties

Understanding the physical properties of 2-Bromo-beta-oxo-3-pyridinepropanenitrile is essential for anticipating its behavior in different environmental conditions and for developing appropriate handling protocols. The compound exhibits several notable physicochemical characteristics that influence its applications and storage requirements.

Physical Constants and Parameters

The physical constants for 2-Bromo-beta-oxo-3-pyridinepropanenitrile provide insight into its behavior under various conditions. These properties are summarized in Table 2.

Table 2: Physical Properties of 2-Bromo-beta-oxo-3-pyridinepropanenitrile

| Property | Value | Method of Determination |

|---|---|---|

| Physical State | Solid (presumed) | Based on structural analysis |

| Density | 1.604 g/cm³ | Computational prediction |

| Boiling Point | 408.545°C at 760 mmHg | Computational prediction |

| Flash Point | 200.881°C | Computational prediction |

| LogP | 1 | Computational prediction |

| PSA (Polar Surface Area) | 53.75000 | Computational calculation |

| Melting Point | Not Available | - |

The relatively high boiling and flash points suggest thermal stability, which is important for laboratory and industrial applications. The logarithm of the partition coefficient (LogP) value of 1 indicates a moderate lipophilicity, suggesting a balance between hydrophilic and lipophobic properties .

Reactivity Patterns

The reactivity of 2-Bromo-beta-oxo-3-pyridinepropanenitrile is influenced by its multiple functional groups, each contributing distinct chemical behavior. Understanding these reactivity patterns is essential for predicting the compound's behavior in various chemical transformations.

Reactive Centers

The molecule contains several reactive sites that can participate in different types of reactions:

-

The bromine substituent at the 2-position of the pyridine ring serves as a potential leaving group in nucleophilic aromatic substitution reactions.

-

The beta-oxo functionality can participate in condensation reactions and serves as an electrophilic center.

-

The nitrile group can undergo hydrolysis, reduction, or addition reactions.

-

The pyridine nitrogen acts as a weak base and can participate in coordination chemistry.

These reactive centers can be exploited individually or in combination to derivatize the compound for various applications.

Applications

Based on its structural features and the reactivity patterns of similar compounds, 2-Bromo-beta-oxo-3-pyridinepropanenitrile has potential applications in various fields of chemistry and pharmaceutical development.

Synthetic Building Block

The compound's multiple functional groups make it a valuable synthetic intermediate for constructing more complex molecules. The bromine substituent enables various coupling reactions, while the beta-oxo and nitrile functionalities provide anchoring points for further elaboration. This versatility is particularly valuable in heterocyclic chemistry, where similar building blocks have been used to construct compounds with diverse biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume